A031

Prostate cancer PROTAC In vivo toxicity

AR-targeted PROTAC studies often face compound toxicity limiting in vivo dosing. A031 addresses this with a 5-fold higher MTC (25 μM) vs enzalutamide (5 μM), enabling 61% tumor growth inhibition in zebrafish xenografts without compound-related mortality. Key advantages: • IC50 <0.25 μM for AR protein degradation; near-complete AR depletion at 4.5 h (2 μM). • VHL-recruiting mechanism with defined piperazine-pyrimidine linker; rat IV t1/2 = 0.57 h. • ≥98% purity; custom synthesis available; global shipping for qualified research institutions.

Molecular Formula C50H61ClN10O7S
Molecular Weight 981.6 g/mol
Cat. No. B12394070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA031
Molecular FormulaC50H61ClN10O7S
Molecular Weight981.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN4CCN(CC4)C5=NC=C(C=N5)C(=O)N6C7CCC6CC(C7)OC8=CC(=C(C=C8)C#N)Cl)O
InChIInChI=1S/C50H61ClN10O7S/c1-30(32-6-8-33(9-7-32)44-31(2)55-29-69-44)56-46(64)42-22-38(62)27-60(42)48(66)45(50(3,4)5)57-43(63)28-67-19-18-58-14-16-59(17-15-58)49-53-25-35(26-54-49)47(65)61-36-11-12-37(61)21-40(20-36)68-39-13-10-34(24-52)41(51)23-39/h6-10,13,23,25-26,29-30,36-38,40,42,45,62H,11-12,14-22,27-28H2,1-5H3,(H,56,64)(H,57,63)/t30-,36-,37?,38+,40?,42-,45+/m0/s1
InChIKeyPGVTULUCNZWYPD-WQHBIYAGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A031 (CAS 2682255-44-1): VHL-Based PROTAC Androgen Receptor Degrader for Prostate Cancer Research and Procurement Considerations


The compound designated A031 (molecular formula C50H61ClN10O7S, MW 981.6 g/mol) is a synthetic proteolysis-targeting chimera (PROTAC) specifically engineered to induce ubiquitin-proteasome-dependent degradation of the androgen receptor (AR) [1]. It is a bifunctional molecule comprising an AR-targeting warhead derived from a 3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane scaffold, a flexible piperazine-pyrimidine-ethoxyacetyl linker, and a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand based on the (2S,4R)-hydroxyproline motif [2]. A031 represents a third-generation AR degrader developed as an alternative to traditional AR antagonists such as enzalutamide (EZLA) and first-generation PROTACs, with documented improvements in toxicity profile and in vivo tumor growth inhibition in zebrafish xenograft models [1].

Why Generic Substitution of A031 with Standard AR Antagonists or Alternative PROTACs Is Not Scientifically Justified


Direct substitution of A031 with conventional AR antagonists (e.g., enzalutamide) or alternative AR-targeting PROTACs (e.g., ARV-110, ARD-266) is not supported by available evidence due to fundamental differences in mechanism, linker chemistry, and safety margins. Unlike occupancy-driven antagonists, A031 employs a catalytic degradation mechanism requiring simultaneous engagement of AR and VHL E3 ligase, with degradation kinetics and maximal degradation (Dmax) governed by ternary complex stability and linker geometry [1]. Furthermore, A031 demonstrates a 5-fold lower minimal toxic concentration (MTC) in zebrafish compared to enzalutamide, a safety differential not replicated across all AR PROTACs due to variations in linker composition and off-target protein interactions [1]. The specific (2S,4R)-hydroxyproline VHL ligand configuration and piperazine-pyrimidine linker in A031 confer distinct pharmacokinetic properties (rat IV t1/2 = 0.57 h) that differ from those of cereblon-based degraders or alternative VHL-based constructs [2], making empirical substitution without confirmatory assays scientifically invalid.

Quantitative Differentiation of A031 Against Comparator AR Degraders and Antagonists: A Head-to-Head Evidence Summary


Zebrafish Minimal Toxic Concentration (MTC) Comparison: A031 Demonstrates 5-Fold Lower Toxicity Than Enzalutamide

In a direct head-to-head toxicity assessment using wild-type AB strain zebrafish, A031 exhibited a minimal toxic concentration (MTC) of 25 μM, whereas the clinically approved AR antagonist enzalutamide (EZLA) showed an MTC of 5 μM under identical experimental conditions [1]. At 5 μM EZLA, approximately 10% of zebrafish displayed a lateral recumbency phenotype, while no mortality or toxic phenotype was observed for A031 at concentrations up to 25 μM [1]. This represents a 5-fold improvement in the safety margin for A031 relative to EZLA [1].

Prostate cancer PROTAC In vivo toxicity Zebrafish xenograft

AR Protein Degradation Potency in VCaP Prostate Cancer Cells: A031 Achieves IC50 < 0.25 μM

A031 induces time-dependent degradation of androgen receptor protein in VCaP human prostate cancer cells, achieving an IC50 value of less than 0.25 μM as measured by Western blot quantification [1]. Treatment with 2 μM A031 for 4.5 hours resulted in near-complete degradation of AR protein in this cell line [2]. While direct IC50 comparator data for other AR PROTACs in VCaP cells under identical conditions are not available in the primary publication, the reported IC50 for A031 is within the range of potent VHL-based AR degraders such as ARD-266 (DC50 = 0.2–1 nM in LNCaP cells) but reflects a different cellular context and assay endpoint [1][2].

Prostate cancer PROTAC AR degradation VCaP cell line

Rat Intravenous Pharmacokinetic Profile: A031 Exhibits Rapid Clearance with t1/2 = 0.57 h

Following a single intravenous dose of 1 mg/kg in rats, A031 demonstrated a terminal elimination half-life (t1/2) of 0.57 hours, with a peak plasma concentration (Cmax) of 14,366.2 ng/mL and total exposure (AUClast) of 1,773.8 h·ng/mL [1]. The calculated clearance (Cl_pred) was 0.57 L/h/kg and volume of distribution (Vz_pred) was 0.47 L/kg [1]. In contrast, enzalutamide exhibits a substantially longer rat IV half-life in the range of 9.13–10.6 hours with clearance of 80.4–86.3 mL/h/kg [2]. This represents an approximately 16- to 19-fold shorter half-life and 7-fold higher clearance rate for A031 compared to enzalutamide, a class-level inference that reflects the distinct pharmacokinetic behavior of VHL-based PROTACs relative to traditional small-molecule antagonists [1][2].

PROTAC Pharmacokinetics Rat IV Half-life

Zebrafish Tumor Growth Inhibition: Dose-Dependent Efficacy with 61% Inhibition at 25 μM

In a zebrafish xenograft model transplanted with human VCaP prostate cancer cells, A031 inhibited tumor growth in a dose-dependent manner following 5-day aqueous exposure [1]. Growth inhibition rates were 28% at 2.8 μM, 55% at 8.3 μM, and 61% at 25 μM [1]. While the primary publication notes that A031 has a significant inhibitory effect on tumor growth compared to vehicle control, direct comparator data for enzalutamide or other PROTACs in the identical zebrafish model are not provided [1][2]. The 61% maximal inhibition at the highest non-toxic concentration (25 μM, MTC) demonstrates in vivo proof-of-concept for A031-mediated AR degradation in a vertebrate model [1].

Prostate cancer PROTAC Zebrafish xenograft Tumor growth inhibition

Recommended Research and Procurement Applications for A031 Based on Quantitative Differentiation Evidence


Preclinical In Vivo Efficacy Studies in Zebrafish Prostate Cancer Xenograft Models Requiring Improved Safety Margins

A031 is particularly suited for zebrafish xenograft studies where the 5-fold higher MTC (25 μM) relative to enzalutamide (5 μM) enables dosing at higher concentrations without compound-related mortality [1]. Researchers can leverage the 61% tumor growth inhibition at 25 μM to achieve robust anti-tumor efficacy while maintaining a safety margin that is not achievable with enzalutamide at equipotent concentrations [1]. This makes A031 a preferred tool compound for evaluating AR degradation as a therapeutic strategy in vertebrate models where compound toxicity is a limiting factor.

Cellular Mechanistic Studies of VHL-Dependent AR Degradation Kinetics in VCaP Prostate Cancer Cells

A031 enables time-resolved analysis of AR protein degradation in VCaP cells, with near-complete AR depletion observed after 4.5 hours at 2 μM [2]. The defined IC50 (<0.25 μM) and well-characterized degradation time course make A031 suitable for studies investigating ternary complex formation, ubiquitination kinetics, and proteasome-dependent degradation mechanisms specific to VHL-recruiting PROTACs [1][2]. This compound is not recommended for studies requiring sustained target engagement beyond 2–4 hours due to its short rat half-life (0.57 h) [2].

Comparative Pharmacology Studies Examining PROTAC Versus Antagonist Safety Profiles in Vertebrate Models

The documented 5-fold lower MTC of A031 relative to enzalutamide provides a quantitative benchmark for comparative toxicity studies between PROTAC degraders and traditional AR antagonists [1]. A031 serves as a reference VHL-based degrader for head-to-head assessments of off-target toxicity, cardiovascular effects, and developmental toxicity in zebrafish embryos or larvae, enabling researchers to deconvolute mechanism-dependent versus compound-specific toxicities [1].

Pharmacokinetic Optimization Studies for VHL-Based PROTACs with Short Half-Lives

A031's rapid clearance (Cl_pred = 0.57 L/h/kg) and short half-life (0.57 h) in rats make it a valuable model compound for investigating formulation strategies, prodrug approaches, or sustained-release delivery systems aimed at improving the pharmacokinetic profile of VHL-recruiting PROTACs [2]. Researchers can use A031 to evaluate the impact of structural modifications to the piperazine-pyrimidine linker or VHL ligand on clearance and half-life, as these parameters are critical determinants of in vivo efficacy for catalytic degraders [2].

Technical Documentation Hub

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